2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system that includes quinoline, pyridine, and thieno-pyrimidine moieties, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2,3-dihydroquinolin-4(1H)-one with a suitable pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as FeCl3 or Brønsted acids like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Solvent selection and purification steps are also critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted heterocycles with diverse functional groups.
Scientific Research Applications
2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical and biological activities.
3,4-Dihydro-2(1H)-quinolinone: Used in various synthetic applications.
Uniqueness
2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-10-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-4-11-24-18(13)22-19-15(20(24)25)12-17(27-19)21(26)23-10-5-8-14-7-2-3-9-16(14)23/h2-4,6-7,9,11-12H,5,8,10H2,1H3 |
InChI Key |
CPNLRVNBHOIBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
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